METHYL 2-(4,8-DIMETHYL-7-{[METHYL(PHENYL)CARBAMOYL]METHOXY}-2-OXO-2H-CHROMEN-3-YL)ACETATE
Overview
Description
METHYL 2-(4,8-DIMETHYL-7-{[METHYL(PHENYL)CARBAMOYL]METHOXY}-2-OXO-2H-CHROMEN-3-YL)ACETATE is a complex organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(4,8-DIMETHYL-7-{[METHYL(PHENYL)CARBAMOYL]METHOXY}-2-OXO-2H-CHROMEN-3-YL)ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the chromen-2-one core, followed by the introduction of the dimethyl and methoxy groups. The final step involves the carbamoylation reaction to introduce the methyl(phenyl)carbamoyl group. Common reagents used in these reactions include methyl iodide, phenyl isocyanate, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(4,8-DIMETHYL-7-{[METHYL(PHENYL)CARBAMOYL]METHOXY}-2-OXO-2H-CHROMEN-3-YL)ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl and methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
METHYL 2-(4,8-DIMETHYL-7-{[METHYL(PHENYL)CARBAMOYL]METHOXY}-2-OXO-2H-CHROMEN-3-YL)ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-(4,8-DIMETHYL-7-{[METHYL(PHENYL)CARBAMOYL]METHOXY}-2-OXO-2H-CHROMEN-3-YL)ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
METHYL 2-(4,8-DIMETHYL-7-{[METHYL(PHENYL)CARBAMOYL]METHOXY}-2-OXO-2H-CHROMEN-3-YL)ACETATE: shares similarities with other chromen-2-one derivatives, such as coumarins and flavonoids.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable subject of study in various research fields .
Properties
IUPAC Name |
methyl 2-[4,8-dimethyl-7-[2-(N-methylanilino)-2-oxoethoxy]-2-oxochromen-3-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6/c1-14-17-10-11-19(29-13-20(25)24(3)16-8-6-5-7-9-16)15(2)22(17)30-23(27)18(14)12-21(26)28-4/h5-11H,12-13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVJVIOWHFUYBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N(C)C3=CC=CC=C3)CC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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